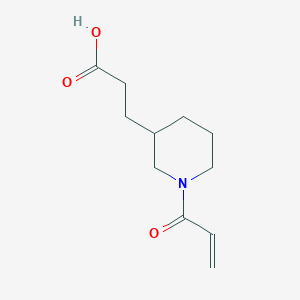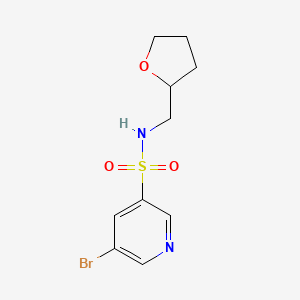![molecular formula C15H20N2O4 B7588808 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid, also known as MPHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPHP is a piperidine-based compound with a pyridine-3-carboxylic acid moiety, which makes it a versatile molecule for various research purposes.
作用机制
The mechanism of action of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid is not fully understood, but it is thought to involve the modulation of various biological targets, such as ion channels, receptors, and enzymes. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to interact with the GABA(A) receptor, which is a major inhibitory neurotransmitter receptor in the brain. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to enhance cognitive function and memory, reduce anxiety and depression-like behaviors, and have analgesic and anti-inflammatory effects. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its high potency, selectivity, and stability. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid is also readily available and relatively inexpensive compared to other compounds with similar properties. However, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has some limitations, such as its potential toxicity and lack of specificity for certain biological targets. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid may also have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid research, including the development of new compounds based on 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid scaffold, the investigation of its effects on other biological targets, and the optimization of its pharmacokinetic properties. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid may also have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and chronic pain. Further studies are needed to fully understand the potential of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid and its derivatives for various research purposes.
In conclusion, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid research is an exciting area of investigation that may lead to the development of new drugs and therapies for various diseases.
合成方法
The synthesis of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid involves the reaction of 2-methoxypyridine-3-carboxylic acid with piperidine and 3-bromopropionic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide intermediate, which is then hydrolyzed to yield 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid. The yield of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been used as a scaffold for the design and synthesis of new compounds with potential therapeutic activities, such as anti-inflammatory, analgesic, and anti-cancer agents. In drug discovery, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been screened for its ability to modulate various biological targets, such as ion channels, receptors, and enzymes. In neuroscience, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been investigated for its effects on the central nervous system, such as its ability to enhance cognitive function and memory.
属性
IUPAC Name |
3-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-14-12(5-2-8-16-14)15(20)17-9-3-4-11(10-17)6-7-13(18)19/h2,5,8,11H,3-4,6-7,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJDGIBMOKZIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)
![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)

![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)


![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)